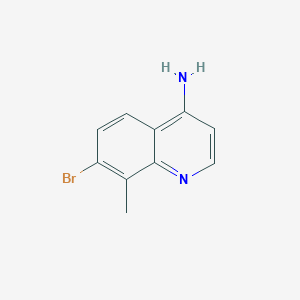

4-Amino-7-bromo-8-methylquinoline

Description

BenchChem offers high-quality 4-Amino-7-bromo-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-bromo-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-8-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYAXBLNXNFZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670931 | |

| Record name | 7-Bromo-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-52-2 | |

| Record name | 7-Bromo-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-7-bromo-8-methylquinoline

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and well-established synthetic pathway for the preparation of 4-Amino-7-bromo-8-methylquinoline. This important heterocyclic compound serves as a valuable building block in medicinal chemistry and drug discovery, exhibiting a range of biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology for the synthesis, supported by mechanistic insights and references to authoritative literature. The presented synthesis is a four-step sequence commencing with the construction of the quinoline core, followed by strategic functional group manipulations to achieve the desired substitution pattern.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have made them a subject of intense research in the field of medicinal chemistry. The precise substitution pattern on the quinoline ring system is crucial in modulating the biological activity of these compounds. 4-Amino-7-bromo-8-methylquinoline is a specifically substituted quinoline that presents a unique combination of functional groups, making it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthesis of this molecule, however, presents a challenge in achieving the desired regioselectivity for the introduction of the amino, bromo, and methyl groups. This guide delineates a logical and efficient synthetic strategy to overcome these challenges.

Proposed Synthetic Pathway

The synthesis of 4-Amino-7-bromo-8-methylquinoline is strategically designed as a four-step process. This pathway ensures high regioselectivity and good overall yield by introducing the substituents in a controlled manner. The key stages of this synthesis are:

-

Gould-Jacobs Reaction: Formation of the 8-methyl-4-hydroxyquinoline core from o-toluidine and diethyl (ethoxymethylene)malonate.

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group to yield 4-chloro-8-methylquinoline.

-

Regioselective Bromination: Introduction of a bromine atom at the 7-position of the quinoline ring.

-

Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group to furnish the final product.

The overall synthetic scheme is depicted below:

Caption: Overall synthetic workflow for 4-Amino-7-bromo-8-methylquinoline.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 8-Methylquinolin-4-ol via Gould-Jacobs Reaction

The initial step involves the construction of the quinoline core using the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.[1] This reaction proceeds through a condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Reaction:

Caption: Gould-Jacobs reaction for the synthesis of 8-Methylquinolin-4-ol.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of o-toluidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 130-140 °C for 2 hours.

-

The reaction mixture is then added to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C and maintained at this temperature for 30 minutes to effect cyclization.

-

After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration.

-

The crude product is washed with petroleum ether and then recrystallized from ethanol or acetic acid to afford pure 8-methylquinolin-4-ol.

Mechanistic Insight: The reaction is initiated by a nucleophilic attack of the amino group of o-toluidine on the electron-deficient carbon of the ethoxymethylene group of diethyl (ethoxymethylene)malonate, followed by the elimination of ethanol to form an enamine intermediate. Subsequent thermal cyclization proceeds via an intramolecular electrophilic attack of the aniline ring onto the ester carbonyl group, followed by elimination of a second molecule of ethanol to form the quinoline ring.

Step 2: Chlorination of 8-Methylquinolin-4-ol

The 4-hydroxy group of the quinoline is then converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Reaction:

Caption: Chlorination of 8-Methylquinolin-4-ol to 4-Chloro-8-methylquinoline.

Experimental Protocol:

-

A mixture of 8-methylquinolin-4-ol (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is heated at reflux (around 110 °C) for 2-3 hours.

-

After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a base, such as aqueous ammonia or sodium carbonate, until the product precipitates.

-

The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or acetone provides pure 4-chloro-8-methylquinoline.

Mechanistic Insight: The reaction proceeds through the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group with phosphorus oxychloride. This is followed by a nucleophilic attack of the chloride ion on the C4 position of the quinoline ring, leading to the displacement of the phosphate group and the formation of the 4-chloro derivative.

Step 3: Regioselective Bromination of 4-Chloro-8-methylquinoline

This step is crucial for introducing the bromine atom at the desired C7 position. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the quinoline ring.

Reaction:

Caption: Regioselective bromination of 4-Chloro-8-methylquinoline.

Experimental Protocol:

-

4-Chloro-8-methylquinoline (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid.

-

A solution of bromine (1.0-1.1 eq) in glacial acetic acid is added dropwise to the quinoline solution at room temperature with stirring.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

The precipitated product is collected by filtration, washed with water, and dried. Purification by recrystallization from a solvent like ethanol yields pure 7-bromo-4-chloro-8-methylquinoline.

Mechanistic Insight: The bromination of the quinoline ring is an electrophilic aromatic substitution reaction. The 8-methyl group is an activating, ortho,para-directing group, while the 4-chloro substituent and the nitrogen in the pyridine ring are deactivating. Electrophilic attack is therefore favored on the benzene ring. The C7 position is para to the activating methyl group, making it the most favorable site for bromination.

Step 4: Amination of 7-Bromo-4-chloro-8-methylquinoline

The final step involves the conversion of the 4-chloro group to a 4-amino group via a nucleophilic aromatic substitution (SNAAr) reaction.

Reaction:

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Amino-7-bromo-8-methylquinoline

Foreword: Charting the Fragmentation Landscape of a Novel Quinoline Derivative

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation of 4-Amino-7-bromo-8-methylquinoline, a substituted quinoline with potential significance in medicinal chemistry.

As a Senior Application Scientist, my objective extends beyond a mere recitation of potential fragment ions. This document is structured to provide a logical and scientifically-grounded narrative, elucidating the why behind the predicted fragmentation pathways. We will delve into the electronic and steric influences of the amino, bromo, and methyl substituents on the quinoline core, offering a predictive framework rooted in the fundamental principles of mass spectrometry. Every proposed mechanism is supported by established fragmentation patterns of analogous structures, ensuring a self-validating and authoritative resource.

The Molecular Blueprint: Understanding 4-Amino-7-bromo-8-methylquinoline

The subject of our investigation, 4-Amino-7-bromo-8-methylquinoline, is a heterocyclic aromatic compound. Its structure, comprised of a quinoline scaffold substituted with an amino group at the 4-position, a bromine atom at the 7-position, and a methyl group at the 8-position, presents a unique landscape for mass spectrometric fragmentation. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing (by induction) and bulky bromine atom on the electron-deficient quinoline ring system will dictate the primary fragmentation pathways.

Molecular Formula: C₁₀H₉BrN₂ Monoisotopic Mass: 250.9953 u

The presence of bromine is a key isotopic signature to look for in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This will result in a characteristic M+2 isotope pattern for all bromine-containing fragment ions, providing a powerful diagnostic tool for tracking the fragmentation of the molecule.

Ionization Strategy: Electrospray Ionization (ESI) for Optimal Analysis

Given the presence of the basic amino group, positive-ion electrospray ionization (ESI) is the recommended method for generating the protonated molecule, [M+H]⁺. ESI is a soft ionization technique that typically produces an abundant precursor ion with minimal in-source fragmentation, which is ideal for subsequent tandem mass spectrometry (MS/MS) experiments.[1] The protonation is most likely to occur at the more basic nitrogen of the amino group or the quinoline ring nitrogen. The exact site of protonation can influence the subsequent fragmentation pathways.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Upon isolation of the protonated molecule [M+H]⁺ (m/z 252.0031) in a tandem mass spectrometer, collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) will induce fragmentation. The following sections detail the most probable fragmentation pathways, supported by established principles of ion chemistry.

Initial Fragmentation: The Role of the Substituents

The initial fragmentation events are anticipated to be driven by the lability of the substituents and the stability of the resulting fragment ions and neutral losses.

-

Loss of a Methyl Radical (•CH₃): The bond between the quinoline ring and the 8-methyl group is a likely site of initial cleavage. This would result in the loss of a methyl radical (15 Da) to form a stable, even-electron ion at m/z 237.0. This fragmentation is common for methyl-substituted aromatic compounds.[2]

-

Loss of Ammonia (NH₃): The 4-amino group can be eliminated as a neutral ammonia molecule (17 Da) following protonation. This would lead to the formation of an ion at m/z 235.0.

-

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 Da). This would generate a fragment ion at m/z 173.1. The stability of the resulting aryl cation makes this a plausible pathway.

Major Predicted Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of protonated 4-Amino-7-bromo-8-methylquinoline.

Caption: Predicted major fragmentation pathways of protonated 4-Amino-7-bromo-8-methylquinoline.

Rationale and Mechanistic Insights

-

[M+H - •CH₃]⁺ (m/z 237.0): The loss of the methyl radical is a common fragmentation pathway for alkyl-substituted aromatic compounds. The resulting ion is stabilized by the aromatic system. Subsequent fragmentation of this ion could involve the loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation of quinolines, to yield a fragment at m/z 210.0.[2]

-

[M+H - NH₃]⁺ (m/z 235.0): The elimination of ammonia from protonated aromatic amines is a well-documented fragmentation pathway. The resulting ion would be a bromo-methyl-substituted quinoline cation. This ion would be expected to subsequently lose a bromine radical to form an ion at m/z 156.1.

-

[M+H - •Br]⁺ (m/z 173.1): The loss of the bulky bromine atom as a radical is a favorable process. The resulting 4-amino-8-methylquinolinium ion is stabilized by the electron-donating amino and methyl groups. This fragment ion could then undergo two primary fragmentation pathways: loss of a methyl radical to form an ion at m/z 158.1, or loss of HCN from the quinoline ring to produce a fragment at m/z 146.1.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions, their proposed elemental compositions, and the neutral losses from the protonated precursor ion.

| m/z (Predicted) | Proposed Elemental Composition | Neutral Loss | Notes |

| 252.0031 | C₁₀H₁₀BrN₂⁺ | - | [M+H]⁺ Precursor Ion |

| 237.0 | C₉H₇BrN₂⁺ | •CH₃ | Loss of methyl radical |

| 235.0 | C₁₀H₇BrN⁺ | NH₃ | Loss of ammonia |

| 210.0 | C₈H₆BrN⁺ | •CH₃, HCN | Sequential loss from [M+H]⁺ |

| 173.1 | C₁₀H₁₀N₂⁺ | •Br | Loss of bromine radical |

| 158.1 | C₉H₇N₂⁺ | •Br, •CH₃ | Sequential loss from [M+H]⁺ |

| 156.1 | C₁₀H₈N⁺ | NH₃, •Br | Sequential loss from [M+H]⁺ |

| 146.1 | C₉H₇N⁺ | •Br, HCN | Sequential loss from [M+H]⁺ |

Experimental Protocol: A Self-Validating Workflow for Analysis

To empirically validate the predicted fragmentation patterns, a robust and well-controlled experimental workflow is essential. The following protocol outlines a comprehensive approach using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of 4-Amino-7-bromo-8-methylquinoline and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Matrix Samples (if applicable): For analysis in complex matrices (e.g., plasma, tissue extracts), perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances. Spike the matrix extract with the working solutions to prepare calibration standards and quality control samples.

Liquid Chromatography (LC) Method

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of the aromatic analyte.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Column Temperature: 30 - 40 °C.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry Method

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (Nitrogen): 30 - 50 psi.

-

Drying Gas (Nitrogen) Flow: 8 - 12 L/min.

-

Drying Gas Temperature: 300 - 350 °C.

-

MS Acquisition Mode:

-

Full Scan MS: Acquire data over a mass range of m/z 50 - 500 to observe the protonated molecule and any in-source fragments.

-

Tandem MS (MS/MS): Perform product ion scans of the protonated molecule (m/z 252.0). Use a collision energy ramp (e.g., 10 - 40 eV) to generate a comprehensive fragmentation spectrum.

-

-

Data Acquisition: Acquire data in centroid mode for accurate mass measurements.

Experimental Workflow Diagram

Caption: A comprehensive experimental workflow for the LC-QTOF-MS analysis of 4-Amino-7-bromo-8-methylquinoline.

Conclusion: A Predictive Framework for Structural Elucidation

This in-depth technical guide provides a comprehensive and scientifically-grounded framework for understanding the mass spectrometric fragmentation of 4-Amino-7-bromo-8-methylquinoline. By synthesizing established fragmentation principles of substituted quinolines and aromatic compounds, we have predicted the major fragmentation pathways and provided a detailed, self-validating experimental protocol for their empirical confirmation.

The interplay of the amino, bromo, and methyl substituents on the quinoline core is expected to yield a rich and informative fragmentation spectrum. The characteristic isotopic signature of bromine will serve as an invaluable tool in confirming the proposed fragmentation pathways. The outlined LC-QTOF-MS methodology provides a robust platform for acquiring high-resolution, accurate-mass data, which is essential for confident structural elucidation.

This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge and practical insights necessary to confidently analyze this and similar novel chemical entities. The principles and methodologies detailed herein are broadly applicable and serve as a testament to the power of mass spectrometry in modern chemical analysis.

References

-

O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2021). PMC. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). National Center for Biotechnology Information. [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). National Center for Biotechnology Information. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2017). PMC. [Link]

-

Quantitative analysis of small molecules in biological samples. SlideShare. [Link]

-

The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. [Link]

-

DOT Language. (2024). Graphviz. [Link]

Sources

An In-Depth Technical Guide to 4-Amino-7-bromo-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-7-bromo-8-methylquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical properties, and a plausible synthetic pathway. Furthermore, it explores the compound's potential reactivity, spectroscopic characteristics, and its promising biological activities, including anticancer and antimalarial applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this versatile quinoline derivative.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in the realm of drug discovery, with a rich history of therapeutic applications.[1] The 4-aminoquinoline scaffold, in particular, is the backbone of several established drugs, most notably in the treatment of malaria.[1][2][3] The strategic substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific derivative, 4-Amino-7-bromo-8-methylquinoline, which incorporates a bromine atom at the 7-position, a methyl group at the 8-position, and an amino group at the 4-position. This unique combination of functional groups imparts distinct electronic and steric properties, making it a compelling candidate for further investigation in various therapeutic areas.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Amino-7-bromo-8-methylquinoline is characterized by a quinoline core with three key substituents. The amino group at the C4 position is a strong electron-donating group, influencing the electron density of the heterocyclic ring. The bromine atom at the C7 position, a halogen, acts as a weak deactivating group through induction but can participate in halogen bonding and serves as a handle for further synthetic modifications. The methyl group at the C8 position provides steric bulk and is a weak electron-donating group.

Molecular Details

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂ | [4][5] |

| Molecular Weight | 237.10 g/mol | [4][5] |

| IUPAC Name | 7-bromo-8-methylquinolin-4-amine | [4] |

| CAS Number | 1189106-52-2 | [4] |

| SMILES String | CC1=C(C=CC2=C(C=CN=C12)N)Br | [4] |

| InChI Key | BEYAXBLNXNFZSL-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | [5] |

graph "Molecular_Structure_of_4_Amino_7_bromo_8_methylquinoline" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="1.3,-1.5!"]; C4a [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-1.5!"]; C6 [label="C", pos="-2,0!"]; C7 [label="C", pos="-1.3,1.5!"]; C8 [label="C", pos="-2.6,1.5!"]; C8a [label="C", pos="-0.65,2.75!"];

// Substituent nodes N_amino [label="NH₂", pos="2.6,-1.5!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; Br [label="Br", pos="-2.6,-1.5!", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle]; CH3 [label="CH₃", pos="-3.9,1.5!", fontcolor="#202124"];

// Quinoline ring bonds C4a -- N1; N1 -- C8a; C8a -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;

// Substituent bonds C4 -- N_amino; C7 -- Br; C8 -- CH3;

// Double bonds (represented by thicker lines for visual distinction) edge [penwidth=3]; N1 -- C2; C3 -- C4; C5 -- C6; C7 -- C8a; }

Caption: 2D Molecular Structure of 4-Amino-7-bromo-8-methylquinoline.

Synthesis of 4-Amino-7-bromo-8-methylquinoline: A Plausible Experimental Protocol

Proposed Synthetic Pathway

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-Amino-7-bromo-8-methylquinoline | 1189106-52-2 [smolecule.com]

- 5. 4-Amino-7-bromo-8-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Amino-7-bromo-8-methylquinoline in Medicinal Chemistry

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5][6] The specific compound, 4-Amino-7-bromo-8-methylquinoline, represents a highly versatile starting material for drug discovery campaigns. Its structure is pre-validated by nature and clinical success (e.g., the 4-aminoquinoline core of Chloroquine) and is strategically functionalized for chemical diversification.[7]

This guide provides an in-depth exploration of 4-Amino-7-bromo-8-methylquinoline as a building block for creating novel therapeutic agents. We will detail robust synthetic protocols for its diversification and provide standardized methods for biological evaluation, focusing primarily on the anticancer applications frequently associated with quinoline derivatives.[1][8]

The key features of this scaffold are:

-

The 4-Amino Group: Essential for key hydrogen bonding interactions in many biological targets. It serves as a handle for amide or secondary amine formation.

-

The 7-Bromo Substituent: An ideal functional group for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups to explore Structure-Activity Relationships (SAR).[4]

-

The 8-Methyl Group: This group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. It can also induce a non-planar conformation, which may be crucial for selective binding to certain protein targets and can abolish activity in other cases.[9]

The overall workflow for leveraging this compound in a drug discovery program is outlined below.

Part 1: Protocols for Synthetic Diversification

The bromine atom at the C7 position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and broad substrate scope.

Protocol 1.1: Suzuki-Miyaura C-C Coupling

This protocol details the formation of a carbon-carbon bond between the C7 position of the quinoline and various boronic acids or esters. This reaction is fundamental for introducing new aryl or heteroaryl moieties.

Rationale: The Suzuki-Miyaura coupling is one of the most robust C-C bond-forming reactions.[10] The mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product.[11] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like dehalogenation.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-Amino-7-bromo-8-methylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos or XPhos (0.1 eq). The choice of ligand can be critical for challenging substrates.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) species is oxygen-sensitive.

-

Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/water) via syringe. The solvent choice can significantly impact reaction efficiency.

-

Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient).

Protocol 1.2: Buchwald-Hartwig C-N Coupling

This protocol enables the formation of a carbon-nitrogen bond, allowing for the synthesis of various 7-aminoquinoline derivatives. This is a powerful method for introducing secondary or tertiary amine functionalities.

Rationale: The Buchwald-Hartwig amination is the premier method for aryl C-N bond formation.[12] The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.[13][14] The choice of base is critical; strong, non-nucleophilic bases like NaOtBu or LHMDS are often required to deprotonate the amine nucleophile without competing in the reaction. The ligand choice is paramount for preventing catalyst decomposition and promoting the reductive elimination step.

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., BINAP or DavePhos, 0.08 eq) to a Schlenk flask.

-

Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.4 eq), followed by 4-Amino-7-bromo-8-methylquinoline (1.0 eq) and the desired amine (1.2 eq).

-

Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous toluene or dioxane via syringe.

-

Reaction: Heat the mixture with vigorous stirring at 80-110 °C.

-

Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-12 hours.

-

Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Bond Formed | C-C (aryl-aryl) | C-N (aryl-amine) |

| Nucleophile | Organoboron species | Primary/Secondary Amine |

| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |

| Typical Ligand | SPhos, XPhos, PPh₃ | BINAP, DavePhos, Xantphos |

| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₂CO₃, LHMDS |

| Common Solvents | Dioxane, Toluene, DME/H₂O | Dioxane, Toluene |

Part 2: Protocols for Biological Evaluation

Given the extensive literature on the anticancer properties of quinolines, we present protocols for initial in vitro screening.[1][15] Many quinoline-based drugs function as kinase inhibitors; therefore, a general kinase inhibition assay is also described.[16][17]

Protocol 2.1: MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2.2: In Vitro Kinase Inhibition Assay

Principle: This protocol provides a general framework for assessing whether the synthesized compounds can inhibit the activity of a specific protein kinase (e.g., EGFR, VEGFR, CDKs). Many commercial kits are available (e.g., ADP-Glo™, Z'-LYTE™) that measure either the consumption of ATP or the formation of phosphorylated product.

Step-by-Step Methodology (based on ADP-Glo™ principle):

-

Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction. This typically includes the kinase buffer, the specific kinase enzyme, its corresponding substrate peptide, and ATP at its Kₘ concentration.

-

Compound Addition: Add the test compounds at various concentrations (typically a 10-point dose-response curve). Include positive control inhibitors and no-inhibitor (vehicle) controls.

-

Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Depletion & Detection: Stop the reaction by adding an ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP and converts the ADP produced into a detectable signal.

-

Signal Generation: Add a Kinase Detection Reagent, which contains luciferase and luciferin, to produce a luminescent signal that is proportional to the amount of ADP generated.

-

Measurement: After a brief incubation, measure the luminescence using a plate reader.

-

Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

Part 3: Structure-Activity Relationship (SAR) Insights

The initial screening of the synthesized library will generate data to build a preliminary SAR. This analysis is crucial for guiding the next round of synthesis in a lead optimization campaign.

Key Considerations for SAR Analysis:

-

C7-Substituent: How do changes at the C7 position affect activity?

-

Size and Sterics: Does a bulky aryl group improve potency over a smaller one? Bulky groups may enhance van der Waals interactions but could also cause steric clashes.

-

Electronics: Compare electron-donating groups (e.g., -OMe) with electron-withdrawing groups (e.g., -CF₃, -CN) on the C7-aryl ring. Electron-withdrawing groups can influence the pKa of the quinoline nitrogen, which can affect cell permeability and target engagement.[18]

-

Lipophilicity: Does increasing the lipophilicity of the C7-substituent correlate with increased potency or cytotoxicity? This can be quantified by calculating cLogP for each derivative.

-

-

C4-Amino Group: While not diversified in the initial protocols, this position is a key target for later optimization. Acylation or alkylation can modulate the hydrogen-bonding capacity and overall properties of the molecule.

Example Quantitative Data Summary

| Compound ID | C7-Substituent (Ar) | Kinase X IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | cLogP |

| Parent | -Br | >10,000 | >50 | 3.1 |

| D-01 | -Phenyl | 850 | 12.5 | 4.5 |

| D-02 | -4-Methoxyphenyl | 620 | 8.2 | 4.6 |

| D-03 | -4-Trifluoromethylphenyl | 150 | 1.8 | 5.4 |

| D-04 | -3-Pyridyl | 910 | 15.1 | 3.8 |

| D-05 | -N-Morpholinyl | 2,500 | 28.0 | 3.0 |

Conclusion

4-Amino-7-bromo-8-methylquinoline is a powerful and versatile scaffold for medicinal chemistry. Its strategically placed functional groups allow for rapid and efficient diversification using modern synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols outlined in this guide provide a robust framework for synthesizing a library of novel derivatives and evaluating them in relevant biological assays. The resulting SAR data can then fuel iterative cycles of design and synthesis, ultimately leading to the discovery of potent and selective lead compounds for further drug development.

References

-

Vertex AI Search Result[1] Review on recent development of quinoline for anticancer activities. Source Not Specified.

-

Vertex AI Search Result[4] 4-Amino-7-bromo-8-methylquinoline. Smolecule.

-

Vertex AI Search Result[2] 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.

-

Vertex AI Search Result[3] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.

-

Vertex AI Search Result[5] Biological Activities of Quinoline Derivatives. ResearchGate.

-

Vertex AI Search Result[18] Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate.

-

Vertex AI Search Result[8] The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central.

-

Vertex AI Search Result[13] Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

Vertex AI Search Result[16] Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor. Benchchem.

-

Vertex AI Search Result[10] Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.

-

Vertex AI Search Result[17] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.

-

Vertex AI Search Result[7] A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. PubMed.

-

Vertex AI Search Result[15] Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Vertex AI Search Result[11] Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

Vertex AI Search Result[9] 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.

-

Vertex AI Search Result[14] How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

-

Vertex AI Search Result[6] Biological activities of quinoline derivatives. PubMed.

-

Vertex AI Search Result[12] Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Vertex AI Search Result[19] Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells. PubMed.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Buy 4-Amino-7-bromo-8-methylquinoline | 1189106-52-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Amino-7-bromo-8-methylquinoline in Material Science

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in the development of functional materials, prized for its robust structure and versatile electronic properties. Within this class of compounds, 4-Amino-7-bromo-8-methylquinoline emerges as a particularly promising building block for advanced material science applications. Its unique substitution pattern, featuring a nucleophilic amino group and a synthetically versatile bromine atom, offers a dual-pronged approach to molecular engineering. This guide provides an in-depth exploration of the potential of 4-Amino-7-bromo-8-methylquinoline, complete with detailed protocols for its derivatization and application in areas such as organic light-emitting diodes (OLEDs) and fluorescent chemosensors.

Core Concepts: The Strategic Advantage of 4-Amino-7-bromo-8-methylquinoline

The utility of 4-Amino-7-bromo-8-methylquinoline in material science stems from its distinct structural features:

-

The Quinoline Core: This nitrogen-containing heterocyclic aromatic system provides a rigid and planar backbone, which is advantageous for charge transport and often imparts desirable photophysical properties. Quinoline derivatives are known to be effective in various applications, including as antibacterial, antifungal, and antitumor agents, and their unique electronic structure makes them suitable for use in organic light-emitting diodes (OLEDs).[1][2]

-

The 4-Amino Group: This electron-donating group significantly influences the electronic properties of the quinoline ring system. It can serve as a site for further functionalization, allowing for the attachment of other molecular moieties to tune the compound's solubility, processability, and electronic characteristics.[3][4][5]

-

The 7-Bromo Group: The bromine atom is an excellent leaving group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This provides a powerful and versatile tool for creating new carbon-carbon bonds, enabling the synthesis of complex conjugated molecules, oligomers, and polymers with tailored electronic and optical properties.[7] The presence of bromine atoms on a quinoline ring can also enhance anticancer potency through synergistic effects with other substituents.[8]

-

The 8-Methyl Group: The methyl group at the 8-position can influence the molecule's solubility in organic solvents and its solid-state packing, which in turn can affect the performance of thin-film devices.

This combination of functional groups makes 4-Amino-7-bromo-8-methylquinoline a prime candidate for the development of novel materials for organic electronics and sensing applications.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are well-established as luminescent materials and charge transporters in OLEDs.[2] 4-Amino-7-bromo-8-methylquinoline can serve as a precursor to create novel materials for various layers within an OLED device, such as the emissive layer, hole transport layer, or electron transport layer.

Synthesis of a Biphenyl-Substituted Derivative for an Emissive Layer

A common strategy to enhance the performance of emissive materials is to extend their conjugation and introduce bulky side groups to prevent aggregation-caused quenching in the solid state. The Suzuki-Miyaura cross-coupling reaction is an ideal method for this purpose.[7]

Reaction Scheme:

General reaction scheme for the Suzuki coupling.

Protocol 2.1.1: Suzuki-Miyaura Cross-Coupling of 4-Amino-7-bromo-8-methylquinoline with Biphenyl-4-boronic acid

This protocol outlines a typical procedure for the synthesis of a novel emissive material.

Materials:

-

4-Amino-7-bromo-8-methylquinoline

-

Biphenyl-4-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a round-bottom flask, add 4-Amino-7-bromo-8-methylquinoline (1.0 eq), biphenyl-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and deionized water in a 4:1 ratio.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-Amino-7-(biphenyl-4-yl)-8-methylquinoline.

Characterization:

The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties, including UV-Vis absorption and photoluminescence spectra in both solution and thin-film form, should be measured to evaluate its potential as an emissive material.

Fabrication of a Simple OLED Device

The newly synthesized material can be incorporated into a multilayer OLED device to evaluate its electroluminescent properties.

Device Architecture:

A typical device structure could be: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al

A representative OLED device architecture.

Protocol 2.2.1: Spin-Coating and Thermal Evaporation for OLED Fabrication

This protocol outlines a general procedure for fabricating a simple OLED device.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

PEDOT:PSS aqueous dispersion

-

Synthesized emissive material (e.g., 4-Amino-7-(biphenyl-4-yl)-8-methylquinoline)

-

1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Spin-coater

-

Thermal evaporator

-

UV-Ozone cleaner

Procedure:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 120 °C for 15 minutes in a glovebox.

-

Dissolve the synthesized emissive material in a suitable organic solvent (e.g., chloroform or chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal the film at an appropriate temperature to remove the solvent.

-

Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

-

Sequentially deposit a layer of TPBi (electron transport layer), a thin layer of LiF (electron injection layer), and a final layer of Al (cathode) onto the emissive layer.

-

Encapsulate the device to protect it from atmospheric moisture and oxygen.

Device Characterization:

The performance of the fabricated OLED should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Application as a Fluorescent Chemosensor for Metal Ions

The quinoline moiety is a well-known chelating agent for various metal ions. The amino group at the 4-position can enhance this chelating ability. The photophysical properties of quinoline derivatives are often sensitive to their local environment, making them excellent candidates for fluorescent chemosensors.[9]

Principle of Operation

The binding of a metal ion to the 4-aminoquinoline derivative can lead to changes in its fluorescence properties, such as an increase or decrease in fluorescence intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength. This change in fluorescence can be used to detect and quantify the presence of the target metal ion.

Mechanism of a fluorescent chemosensor.

Protocol for Evaluating Sensing Properties

This protocol outlines the steps to investigate the potential of 4-Amino-7-bromo-8-methylquinoline as a fluorescent chemosensor.

Materials:

-

4-Amino-7-bromo-8-methylquinoline

-

A selection of metal salts (e.g., chlorides or nitrates of Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.)

-

Spectroscopic grade solvents (e.g., acetonitrile, ethanol, or a mixture with water)

-

Fluorometer

Procedure:

-

Prepare a stock solution of 4-Amino-7-bromo-8-methylquinoline in a suitable solvent.

-

Prepare stock solutions of the various metal salts.

-

In a series of cuvettes, add a fixed amount of the 4-Amino-7-bromo-8-methylquinoline stock solution.

-

To each cuvette, add an increasing concentration of one of the metal ion solutions.

-

Record the fluorescence emission spectrum of each solution after each addition of the metal ion.

-

Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and selectivity of the sensor.

-

Repeat the experiment with different metal ions to assess the selectivity of the compound.

Data Analysis:

-

Selectivity: Compare the fluorescence response in the presence of different metal ions. A highly selective sensor will show a significant response to only one or a small group of metal ions.

-

Sensitivity: Determine the limit of detection (LOD) for the target metal ion from the titration data.

-

Binding Stoichiometry: A Job's plot analysis can be performed to determine the binding ratio between the sensor and the metal ion.

Safety and Handling

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for any known hazards. For related compounds like 4-amino-7-chloroquinoline, hazards include being toxic if swallowed and causing serious eye irritation.[10]

Conclusion

4-Amino-7-bromo-8-methylquinoline is a versatile and promising building block for the development of advanced materials. Its strategically placed functional groups allow for a wide range of chemical modifications, enabling the synthesis of novel compounds with tailored properties for applications in organic electronics and chemical sensing. The protocols provided in this guide offer a starting point for researchers to explore the potential of this exciting molecule and to develop the next generation of high-performance materials.

References

- Ajani, O. O., et al. (2022). Quinoline is one of the most important N-heteroarenes based on its diverse applications in chemical, medicinal, biological, and industrial fields. Frontiers in Chemistry.

- Antinarelli, V., et al. (2015).

- Chen, et al. (2023). Recently, in 2023, a palladium-catalyzed dehydrogenative aromatization was implemented for the synthesis of 4-aminoquinolines 66 from 2,3-dihydroquinolin-4(1H)-one 65 with amines. Frontiers in Chemistry.

- Coimbra, J. S., et al. (2016). A second strategy consists of the use of a base like triethylamine or carbonate/bicarbonate, alone or in combination, which has allowed improvement of the reaction yield and reactivity of the 4-chloroquinoline 1 toward a broader group of alkylamines. Frontiers in Chemistry.

- Dreger, A., et al. (2010). In 2010, a novel procedure for the preparation of 4-aminoquinolines 59 from 1-phenyl-substituted pyrazolium salts 58 was reported. Frontiers in Chemistry.

- Guglielmo, S., et al. (2009).

- Konstantinović, J., et al. (2018). The first consists of the direct coupling between the 4-chloroquinoline 1 and alkylamine in alcohol or DMF under extreme conditions (T > 120°C, t > 24 h). Frontiers in Chemistry.

- Manohar, S., et al. (2010). From the classical strategies, it is possible to access 4-(substituted amino)quinoline 62 using 4-aminoquinoline 60. Frontiers in Chemistry.

- Melato, S., et al. (2007). Under microwave, 4-aminoquinolines can be prepared using 4,7-dichloroquinoline and a variety of alkylamines (primary and secondary), anilines, and amine-N-heteroarenes, giving the desired products in good yields (80%–95%). Frontiers in Chemistry.

- Romero, A. H., & Delgado, J. E. (2025). 4-Aminoquinoline has shown a high versatility for accumulating into the lysosome, vacuoles, and mitochondria, and other compartments like acidocalcisomes, which can be key for the design of specific types of chemotherapeutic agents like leishmanicidals. Frontiers in Chemistry.

- Roldan, J., et al. (2020). Recently, chloroquine (CQ) and hydroxychloroquine (HCQ) have been used for COVID-19 treatment, although more studies are required to understand their real effectiveness. Frontiers in Chemistry.

-

Aghera, V. K., et al. (2022). Novel symmetric double quinoline derivatives have been synthesized using the Vilsmeier–Haack reagent and symmetric double amines. Novelty Journals. Available at: [Link]

-

Ökten, S., et al. (2025). The substituents on the quinoline ring play a crucial role in determining their antiproliferative effects against cancer cell lines. PMC. Available at: [Link]

-

Patel, R. B., et al. (2023). In synthetic laboratories, Suzuki–Miyaura cross-coupling was hugely applied as a key step in the total synthesis of natural products and in polymer synthesis. PMC. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-Amino-8-bromo-2-methylquinoline. MySkinRecipes. Available at: [Link]

- Kumar, A., et al. (2021). Quinoline itself has useful applications, most of the industrial organic compounds are synthesized starting from quinolone, for instance 8-hydroxyquinoline as the chelating agent used in organic light- emitting diodes, and quinolinic acid as the biosynthetic precursor of niacin. Chemistry Research Journal.

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.

- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry.

- Ökten, S., et al. (2020). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative.

- Formica, M., et al. (2012). New fluorescent chemosensors for metal ions in solution.

-

Singh, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Available at: [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. chemrj.org [chemrj.org]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 4-Amino-7-bromo-8-methylquinoline | 1189106-52-2 [smolecule.com]

- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purification of 4-Amino-7-bromo-8-methylquinoline via Column Chromatography

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives are of paramount importance due to their broad spectrum of biological activities, including potential anticancer and antimicrobial properties.[1] 4-Amino-7-bromo-8-methylquinoline is one such molecule of significant interest. The precise arrangement of its functional groups—the amino, bromo, and methyl substituents on the quinoline core—is pivotal to its chemical reactivity and biological efficacy.

This application note provides a comprehensive, in-depth guide to the purification of 4-Amino-7-bromo-8-methylquinoline using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles that govern the separation process.

Physicochemical Properties and Purification Strategy

4-Amino-7-bromo-8-methylquinoline possesses a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol .[3] Its structure, featuring a basic amino group and a polarizable bromine atom, imparts a moderate to high polarity. The primary challenge in its purification via silica gel chromatography stems from the basicity of the 4-amino group. The acidic silanol groups on the surface of silica gel can interact strongly with the basic amine, leading to significant peak tailing and poor separation.[4][5]

To counteract this, our strategy involves the use of a modified mobile phase containing a small percentage of a basic additive, triethylamine (TEA). TEA acts as a silanol suppressor, effectively masking the acidic sites on the stationary phase and allowing for the symmetrical elution of the basic analyte.[5][6]

Materials and Reagents

| Material/Reagent | Grade | Supplier Example |

| Crude 4-Amino-7-bromo-8-methylquinoline | Synthesis Grade | N/A |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| n-Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Triethylamine (TEA) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Methanol (MeOH) | HPLC Grade | VWR |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |

| Glass Column | Appropriate size for scale | Kimble Chase |

| Glass Wool/Cotton | ||

| Sand | Sea Sand, washed & dried |

Experimental Workflow

The overall workflow for the purification of 4-Amino-7-bromo-8-methylquinoline is depicted below. This process begins with the crucial step of developing a suitable solvent system using Thin Layer Chromatography (TLC), followed by column preparation, sample application, elution, and finally, fraction analysis.

Caption: Workflow for the purification of 4-Amino-7-bromo-8-methylquinoline.

Detailed Protocols

Part 1: Thin Layer Chromatography (TLC) for Method Development

The first and most critical step is to determine an appropriate mobile phase for the separation using TLC. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with an Rf value for the product ideally between 0.2 and 0.4.

-

Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add a small amount of two different solvent systems to start:

-

System A: 70:30 (v/v) n-Hexane:Ethyl Acetate

-

System B: 70:30:1 (v/v/v) n-Hexane:Ethyl Acetate:Triethylamine

-

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

-

Develop the Plate: Place the spotted TLC plate into the prepared chambers and allow the solvent front to travel up the plate.

-

Visualize the Spots: Remove the plate and visualize the separated spots under a UV lamp (254 nm). 4-Aminoquinoline derivatives are UV active and should be visible.[7][8]

-

Analyze the Results: Compare the separation in both systems. The addition of TEA (System B) is expected to reduce the streaking of the amino compound, resulting in a more defined spot. Adjust the ratio of hexane to ethyl acetate to achieve the target Rf value. If the spots are too high (high Rf), increase the proportion of the less polar solvent (hexane). If the spots are too low (low Rf), increase the proportion of the more polar solvent (ethyl acetate).

Part 2: Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, you can proceed with the column chromatography.

Column Preparation (Slurry Packing Method):

-

Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is a silica gel mass of 50-100 times the mass of the crude product.

-

Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the initial, less polar mobile phase (e.g., 90:10 hexane:EtOAc) to form a homogenous slurry.

-

Pack the Column:

-

Secure the column in a vertical position.

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a thin layer of sand on top of the glass wool.

-

Gently pour the silica slurry into the column.

-

Continuously tap the side of the column to ensure even packing and to dislodge any air bubbles.

-

Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed upon sample and eluent addition.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

-

Sample Loading:

-

Wet Loading (for highly soluble compounds): Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.

-

Dry Loading (recommended for less soluble compounds or for better resolution): Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

-

Begin Elution: Carefully add the mobile phase to the top of the column.

-

Apply Pressure: Use gentle positive pressure (from a pump or hand bellows) to achieve a steady flow rate. A typical flow rate is a few milliliters per minute, depending on the column size.

-

Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

-

Monitor the Separation: Periodically analyze the collected fractions by TLC to track the elution of the desired compound and any impurities.

Part 3: Analysis and Product Isolation

-

Analyze Fractions: Spot every few fractions on a TLC plate and develop it using the established solvent system.

-

Pool Pure Fractions: Identify the fractions containing the pure 4-Amino-7-bromo-8-methylquinoline (single spot on TLC with the correct Rf) and combine them in a larger flask.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

-

Final Product Characterization: Dry the resulting solid under high vacuum. Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

| Problem | Possible Cause | Solution |

| Peak Tailing/Streaking on TLC and Column | Strong interaction of the basic amino group with acidic silica. | Add 0.5-1% triethylamine to the mobile phase.[5][9] |

| Poor Separation of Spots | Inappropriate mobile phase polarity. | Optimize the hexane:ethyl acetate ratio via TLC. Consider a different solvent system (e.g., dichloromethane/methanol). |

| Cracked or Channeled Silica Bed | Improper column packing. | Ensure the silica is packed as a uniform slurry and is not allowed to run dry. |

| Compound Crashes Out at Top of Column | Poor solubility of the crude sample in the mobile phase. | Use the dry loading method. |

| No Compounds Eluting from the Column | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |

Alternative Strategy: Amino-Functionalized Silica

For particularly challenging separations of basic compounds, an alternative to adding TEA is to use an amino-functionalized silica gel column.[4][10] This stationary phase has a less acidic surface, which naturally minimizes the strong interactions with basic analytes, often providing excellent peak shape without the need for mobile phase modifiers.[4] The same principles of TLC method development and column packing apply, but without the addition of TEA to the eluent.

Conclusion

The purification of 4-Amino-7-bromo-8-methylquinoline by column chromatography is a critical step in ensuring the quality of this valuable research compound. By understanding the chemical properties of the molecule, particularly the basicity of the amino group, a logical and effective purification strategy can be implemented. The use of Thin Layer Chromatography for method development, coupled with the addition of triethylamine to the mobile phase to mitigate peak tailing, provides a robust and reliable protocol. This guide equips researchers with the necessary knowledge to successfully purify this and other similar amino-substituted heterocyclic compounds, thereby ensuring the integrity and reliability of their subsequent scientific investigations.

References

- Manohar, S., Khan, S. I., & Rawat, D. S. (2010). Synthesis, antimalarial activity and cytotoxicity of 4-aminoquinoline–triazine conjugates. Bioorganic & Medicinal Chemistry Letters, 20(1), 322–325.

-

Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]

- Frontiers. (2023).

-

ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...? Retrieved from [Link]

- MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(15), 5786.

- PMC. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Young Pharmacists, 3(4), 302-307.

- PubChem. (n.d.). 4-Amino-7-bromo-8-methylquinoline. Retrieved from a non-specific search as the direct page was not found in the initial search.

- ACS Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]

-

Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Amino-7-bromo-8-methylquinoline | 1189106-52-2 [smolecule.com]

- 4. sorbtech.com [sorbtech.com]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. welch-us.com [welch-us.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Aminoquinoline antimalarials enhance UV-B induced c-jun transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

Application Notes & Protocols: Advanced Recrystallization Techniques for 4-Aminoquinoline Compounds

Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably antimalarials like chloroquine.[1][2][3][4] Achieving high purity of these compounds post-synthesis is critical for downstream applications, including pharmacological screening and drug development. Recrystallization is the definitive method for purifying solid organic compounds, yet its application to 4-aminoquinolines presents unique challenges due to their specific physicochemical properties. This guide provides an in-depth exploration of the principles, protocols, and troubleshooting strategies tailored for the successful recrystallization of 4-aminoquinoline derivatives.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on differential solubility.[5][6][7] The core principle involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities, being in lower concentration, remain in the cooled solvent (mother liquor).[6]

For 4-aminoquinoline compounds, the presence of the basic amino group and the aromatic quinoline ring system dictates their solubility profile, often leading to high solubility in polar protic and acidic solvents, and lower solubility in nonpolar solvents.

The "Ideal" Solvent: A Critical First Step

The success of any recrystallization hinges on the selection of an appropriate solvent.[5][6] An ideal solvent for a 4-aminoquinoline derivative should exhibit the following characteristics:

-

High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.[5][6]

-

Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[6][7]

-

Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[5]

-

Chemical Inertness: The solvent must not react with the 4-aminoquinoline compound.[5]

-

Appropriate Boiling Point: The boiling point should be high enough to create a significant solubility differential but low enough to be easily removed from the final crystals.[8] It should also be lower than the melting point of the compound to prevent "oiling out".[9]

-

Safety and Volatility: The solvent should be non-toxic, non-flammable, and volatile enough for easy evaporation from the purified product.[5]

Solvent Selection Workflow

A systematic approach to solvent screening is paramount. This typically involves testing the solubility of a small amount of the crude 4-aminoquinoline compound in various solvents at both room temperature and the solvent's boiling point.[8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Caption: Decision workflow for selecting a suitable recrystallization solvent.

Data Presentation: Solvent Properties

The polarity and boiling points of solvents are critical parameters. The following table summarizes common solvents and their applicability for 4-aminoquinoline compounds.

| Solvent | Boiling Point (°C) | Polarity | Typical Use Case for 4-Aminoquinolines | Scientist's Note |

| Ethanol | 78 | Polar Protic | Primary Solvent: Good for many derivatives. Often used in mixed systems with water. | Tends to dissolve a wide range of polar compounds. Can be too effective, leading to lower yields if used alone. |

| Methanol | 65 | Polar Protic | Primary Solvent: Similar to ethanol but more polar and volatile. | Its lower boiling point means a smaller temperature gradient for crystallization. |

| Isopropanol | 82 | Polar Protic | Primary Solvent: Less polar than ethanol, can offer better selectivity. | Good alternative if compound is too soluble in ethanol or methanol. |

| Ethyl Acetate | 77 | Polar Aprotic | Primary or Secondary Solvent: Good for moderately polar compounds. | Can be paired with hexanes. Ensure compound is stable and won't hydrolyze. |

| Acetonitrile | 82 | Polar Aprotic | Primary Solvent: For compounds with moderate to high polarity. | Can be a good choice when alcohols are too reactive or too good of a solvent. |

| Toluene | 111 | Nonpolar | Anti-Solvent / Co-Solvent: Useful in mixed-solvent systems with more polar solvents. | High boiling point can be advantageous for a large solubility gradient. |

| Hexanes / Heptane | ~69 / ~98 | Nonpolar | Anti-Solvent: Used to precipitate the compound from a more polar solution. | Excellent for inducing crystallization in mixed-solvent systems.[10] |